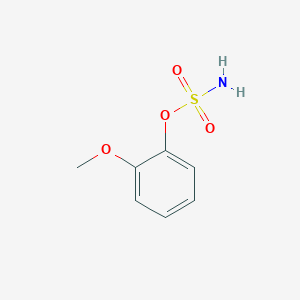
2-Methoxyphenyl sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyphenyl sulfamate is an organic compound with the molecular formula C7H9NO4S It is a sulfamate ester derived from 2-methoxyphenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxyphenyl sulfamate can be synthesized through the reaction of 2-methoxyphenol with sulfamoyl chloride under mild phase-transfer conditions . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the sulfamate ester.
Industrial Production Methods
In industrial settings, the preparation of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyphenyl sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the sulfamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
2-Methoxyphenyl sulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection and deprotection of amines.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-methoxyphenyl sulfamate involves its ability to form stable urea linkages under acidic, alkaline, and aqueous conditions . This stability makes it an effective protecting group for amines, allowing for selective reactions and subsequent deprotection to regenerate free amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection.
Tris(2-methoxyphenyl)phosphine: Used as a catalyst in various organic reactions.
Uniqueness
2-Methoxyphenyl sulfamate is unique due to its stability under various conditions and its versatility in organic synthesis. Its ability to form stable urea linkages sets it apart from other similar compounds, making it a valuable reagent in both research and industrial applications.
Eigenschaften
CAS-Nummer |
57651-00-0 |
|---|---|
Molekularformel |
C7H9NO4S |
Molekulargewicht |
203.22 g/mol |
IUPAC-Name |
(2-methoxyphenyl) sulfamate |
InChI |
InChI=1S/C7H9NO4S/c1-11-6-4-2-3-5-7(6)12-13(8,9)10/h2-5H,1H3,(H2,8,9,10) |
InChI-Schlüssel |
SJQLKTNUZIPAPJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


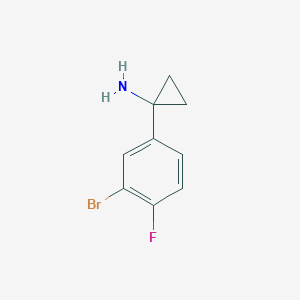

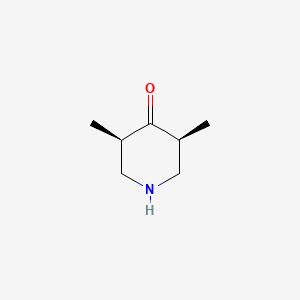
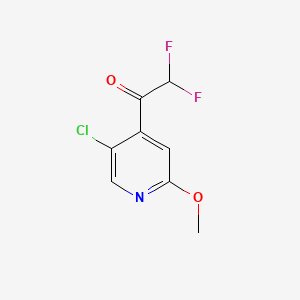
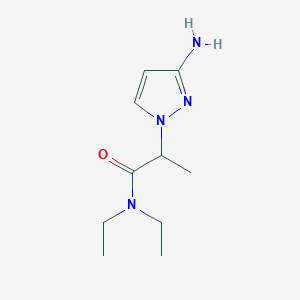
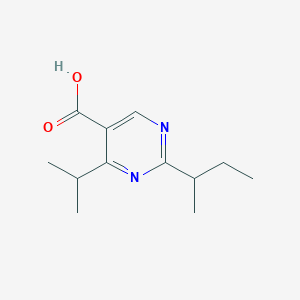
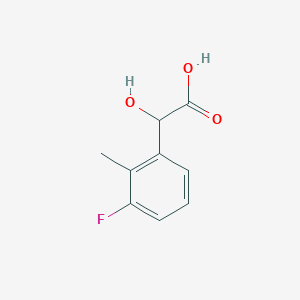
![7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13540096.png)
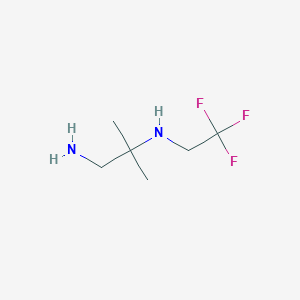
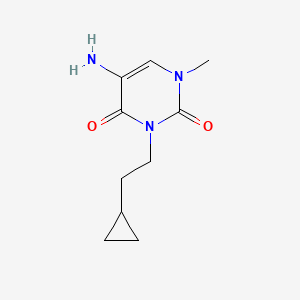
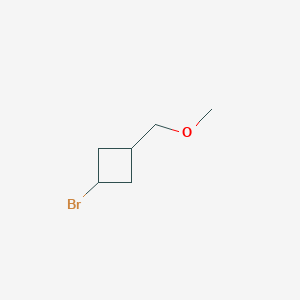
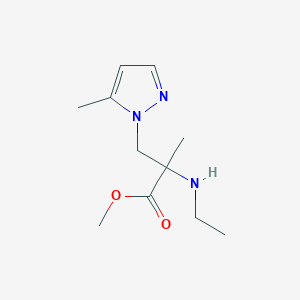
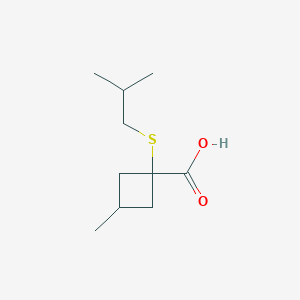
![3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13540124.png)
